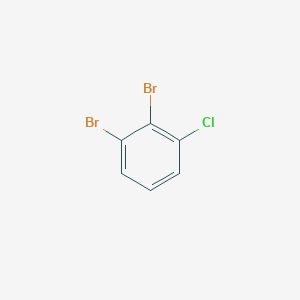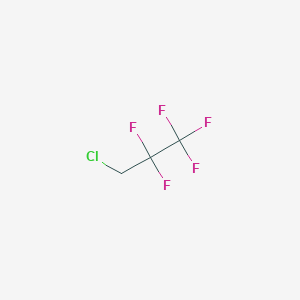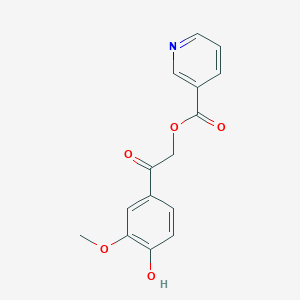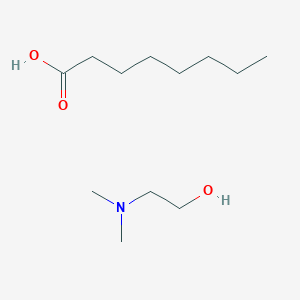
3'-Trifluoromethylbiphenyl-4-carbaldehyde
Übersicht
Beschreibung
3’-Trifluoromethylbiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.21 g/mol. It is used in various scientific research applications, including drug discovery, materials science, and biochemistry. The compound is known for its versatility and has been studied for its biochemical and physiological effects.
Vorbereitungsmethoden
The synthesis of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves several steps. One common method includes the reaction of 3’-trifluoromethylbiphenyl with a suitable aldehyde precursor under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
3’-Trifluoromethylbiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Trifluoromethylbiphenyl-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial and antioxidant activities.
Medicine: It has shown potential as an inhibitor of Mycobacterium tuberculosis.
Industry: The compound is used in the development of fluorescent dyes and materials science.
Wirkmechanismus
The mechanism of action of 3’-Trifluoromethylbiphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s fluorescence properties are due to its behavior as a weak base, which allows it to sense strongly acidic environments.
Vergleich Mit ähnlichen Verbindungen
3’-Trifluoromethylbiphenyl-4-carbaldehyde can be compared with other similar compounds such as:
3’-Trifluoromethylbiphenyl-4-carboxaldehyde: Similar in structure but with different functional groups.
3’-Trifluoromethylbiphenyl-4-carboxylic acid: An oxidized form of the aldehyde.
The uniqueness of 3’-Trifluoromethylbiphenyl-4-carbaldehyde lies in its versatile applications and specific chemical properties that make it suitable for a wide range of scientific research.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNNARTYPYHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362682 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100036-64-4 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

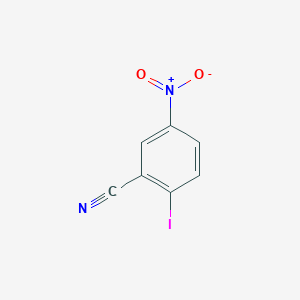


![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)


